6-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one
Description
6-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the benzothiazolone moiety further contributes to its chemical reactivity and potential utility in various scientific domains.
Properties
Molecular Formula |
C8H5F2NOS |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
6-(difluoromethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)4-1-2-5-6(3-4)13-11-8(5)12/h1-3,7H,(H,11,12) |
InChI Key |
FTIREXLHVOQQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)SNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This involves the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The precise site-selective installation of CF2H onto large biomolecules such as proteins has also been explored .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
6-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to bind to enzymes and receptors . This interaction can inhibit the activity of certain enzymes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
6-(Difluoromethyl)phenanthridine: This compound also contains a difluoromethyl group and has similar applications in drug development.
Difluoromethylated heterocycles: These compounds share the difluoromethyl group and are used in the synthesis of biologically active molecules.
Uniqueness
6-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one is unique due to its specific structural features, which combine the properties of the difluoromethyl group and the benzothiazolone moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
